molecular formula C4H9NO2S B3110090 3-(Methylamino)thietane 1,1-dioxide CAS No. 1782045-43-5

3-(Methylamino)thietane 1,1-dioxide

Cat. No. B3110090
CAS RN: 1782045-43-5
M. Wt: 135.19
InChI Key: FEFCJSGMKUPHMY-UHFFFAOYSA-N
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Description

“3-(Methylamino)thietane 1,1-dioxide” is a synthetic compound . It is also known as “methiopropamine (MPA)” and belongs to the class of amphetamines.


Synthesis Analysis

3-Substituted Thietane-1,1-Dioxides, such as “this compound”, can be synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H9NO2S. The InChI code is 1S/C4H9NO2S.ClH/c1-5-4-2-8(6,7)3-4;/h4-5H,2-3H2,1H3;1H .


Chemical Reactions Analysis

Thietane 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles. Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 135.19. More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Molecular Structure and Conformation

  • Thietane-1,1-dioxide exhibits unique structural properties, with NMR studies revealing either a planar structure or rapid interconverting conformers (Cistaro et al., 1974).
  • Further NMR analysis of 3-substituted thietane-1,1-dioxides at various temperatures has provided insights into the puckering of the thietane ring and the axial orientation of substituents (Cistaro et al., 1975).
  • The molecular structures of thietane-1-oxide and thietane-1,1-dioxide have been studied by their proton magnetic resonance spectra in a nematic phase, revealing insights into their conformation (Fronza et al., 1979).

Chemical Reactions and Synthesis

  • Thiete 1,1-dioxide and its derivatives, such as 3-chlorothiete 1,1-dioxide, have been synthesized and studied for their reactions and potential applications (Sedergran & Dittmer, 2003).
  • Research on the synthesis and properties of 3-(arylamino)thietanes, potentially including derivatives of thietane 1-oxide and thietane 1,1-dioxide, has been conducted to explore their chemical properties and potential applications (Sokolov et al., 2005).
  • A new reagent for the preparation of substituted thietane 1,1-dioxides, 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole, has been introduced, demonstrating the evolving methods of synthesis in this area (Klen et al., 2008).

Potential Applications

  • Palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed, highlighting its potential applications in medicinal chemistry for the synthesis of enantioenriched spirocycles (Laidlaw & Franckevičius, 2021).
  • Research on the oxidation and isomerism of thietane-containing heterocycles has led to the synthesis of novel derivatives, expanding the potential applications of thietane 1,1-dioxides in various chemical contexts (Meshcheryakova et al., 2014).

Mechanism of Action

The mechanism of action of “3-(Methylamino)thietane 1,1-dioxide” is probably due to stimulation of serotonergic 5HT1A-receptors and/or blockade of 5HT2A/2C-receptors and/or α2-adrenergic receptors; dopaminergic and cholinergic receptors may also be involved .

Safety and Hazards

The 3-substituted thietane-1,1-dioxide displayed low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics .

Future Directions

Thietane derivatives that exhibit antidepressant activity are promising . Therefore, the development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial .

properties

IUPAC Name

N-methyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-4-2-8(6,7)3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCJSGMKUPHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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